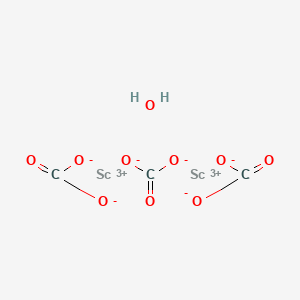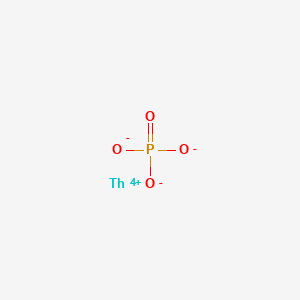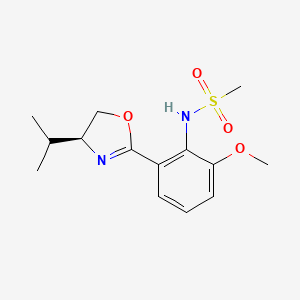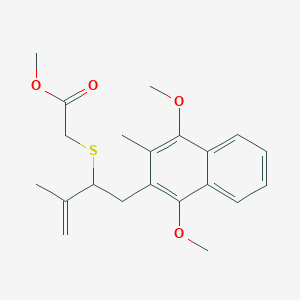
Scandium(III) Carbonate Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scandium(III) Carbonate Hydrate is a compound consisting of scandium, carbon, oxygen, and hydrogen. It is a water-insoluble scandium source that can be converted to other scandium compounds, such as scandium oxide, by heating (calcination). This compound is often used in various scientific and industrial applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Scandium(III) Carbonate Hydrate can be synthesized by reacting scandium salts, such as scandium nitrate or scandium chloride, with a carbonate source like sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically occurs at room temperature, and the product is then filtered, washed, and dried to obtain the hydrated form of scandium carbonate.
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the controlled precipitation of scandium carbonate from a solution containing scandium ions and a carbonate source. The precipitate is then collected, washed, and dried to achieve the desired purity and hydration level.
Types of Reactions:
Decomposition: When heated, this compound decomposes to form scandium oxide and carbon dioxide.
Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form the corresponding scandium salt.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form hydroxo complexes.
Common Reagents and Conditions:
Acids: Dilute hydrochloric acid, sulfuric acid, or nitric acid are commonly used to react with this compound.
Heat: Heating is used to decompose the compound into scandium oxide.
Major Products Formed:
Scandium Oxide: Formed by the decomposition of this compound upon heating.
Scandium Salts: Formed by reacting this compound with acids.
科学研究应用
Scandium(III) Carbonate Hydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sporting goods.
作用机制
The mechanism of action of scandium(III) carbonate hydrate involves its ability to release scandium ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, scandium ions can facilitate chemical reactions by stabilizing transition states and intermediates.
相似化合物的比较
Yttrium(III) Carbonate Hydrate: Similar in structure and properties but contains yttrium instead of scandium.
Lanthanum(III) Carbonate Hydrate: Another similar compound with lanthanum as the central metal ion.
Aluminum(III) Carbonate Hydrate: Contains aluminum and has different chemical properties due to the nature of aluminum.
Uniqueness: Scandium(III) Carbonate Hydrate is unique due to the specific properties of scandium, such as its ability to form stable complexes and its relatively low toxicity compared to other rare earth elements. This makes it particularly valuable in applications where these properties are advantageous.
属性
IUPAC Name |
scandium(3+);tricarbonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSVBJUAOGPNM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sc2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17926-77-1 |
Source


|
| Record name | 17926-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)



![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

